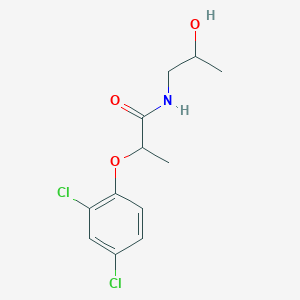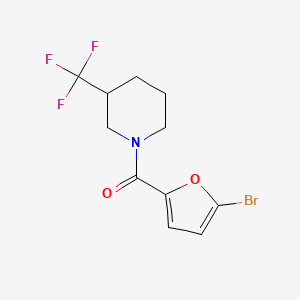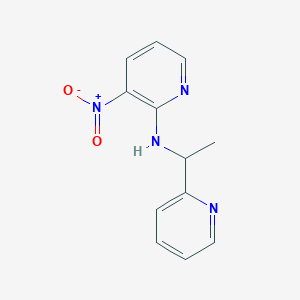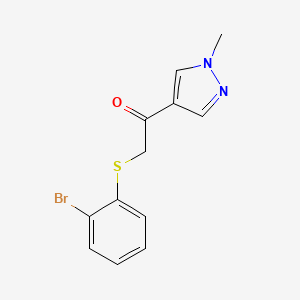
2-((2-Bromophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Bromophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one is an organic compound that features a bromophenyl group, a thioether linkage, and a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved by reacting 2-bromothiophenol with an appropriate electrophile, such as an alkyl halide, under basic conditions.
Pyrazole Ring Formation: The pyrazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Coupling of the Two Fragments: The final step involves coupling the bromophenyl thioether with the pyrazole derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted phenyl derivatives
科学的研究の応用
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
Medicinal chemists may explore this compound for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry
In the industrial sector, this compound could be used in the development of new polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 2-((2-Bromophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
類似化合物との比較
Similar Compounds
- 2-((2-Chlorophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one
- 2-((2-Fluorophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one
- 2-((2-Iodophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one
Uniqueness
The presence of the bromine atom in 2-((2-Bromophenyl)thio)-1-(1-methyl-1h-pyrazol-4-yl)ethan-1-one may impart unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can influence the compound’s chemical behavior and interactions with biological targets.
特性
分子式 |
C12H11BrN2OS |
|---|---|
分子量 |
311.20 g/mol |
IUPAC名 |
2-(2-bromophenyl)sulfanyl-1-(1-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C12H11BrN2OS/c1-15-7-9(6-14-15)11(16)8-17-12-5-3-2-4-10(12)13/h2-7H,8H2,1H3 |
InChIキー |
BMQVJJRYCMKZGP-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C(=O)CSC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


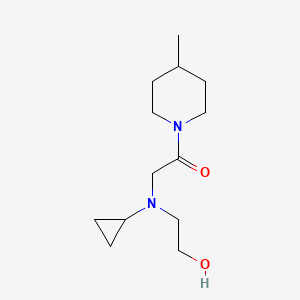
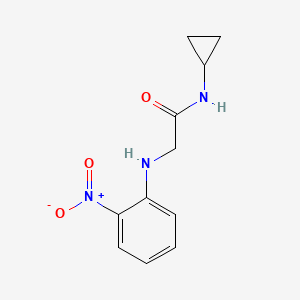
![Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14905073.png)


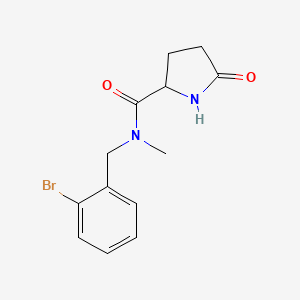

![6-{[(3-Chlorophenyl)carbonyl]amino}hexanoic acid](/img/structure/B14905094.png)

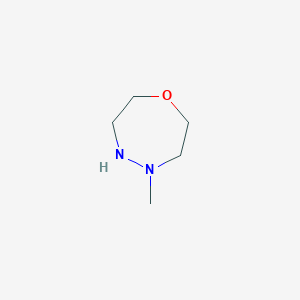
![(3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid](/img/structure/B14905108.png)
